molecular formula C21H27N5 B3866695 3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

Cat. No. B3866695
M. Wt: 349.5 g/mol
InChI Key: GZYLUHJANOCZAJ-JOVIJJHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexene-1-carboxaldehyde is an aldehyde . Aldehydes are frequently involved in self-condensation or polymerization reactions . The molecular weight of 3-Cyclohexene-1-carboxaldehyde is 110.1537 .


Molecular Structure Analysis

The molecular structure of 3-cyclohexene-1-carboxaldehyde can be viewed using specific software that can interpret 2d Mol file or a computed 3d SD file .


Chemical Reactions Analysis

Aldehydes like 3-cyclohexene-1-carboxaldehyde are frequently involved in self-condensation or polymerization reactions . These reactions are exothermic and are often catalyzed by acid .


Physical And Chemical Properties Analysis

3-Cyclohexene-1-carboxaldehyde is an aldehyde . The molecular weight of 3-Cyclohexene-1-carboxaldehyde is 110.1537 .

Safety and Hazards

3-Cyclohexene-1-carboxaldehyde may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with material may irritate or burn skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

properties

IUPAC Name

(E)-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-3-7-18(8-4-1)11-22-23-20(19-9-5-2-6-10-19)21-12-24-15-25(13-21)17-26(14-21)16-24/h1-3,5-6,9-11,18H,4,7-8,12-17H2/b22-11+,23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYLUHJANOCZAJ-JOVIJJHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NN=C(C2=CC=CC=C2)C34CN5CN(C3)CN(C4)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/N=C(/C2=CC=CC=C2)\C34CN5CN(C3)CN(C4)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 2
3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 3
3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 4
3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 5
Reactant of Route 5
3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
Reactant of Route 6
3-cyclohexene-1-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone

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